Edetate Trisodium

Description

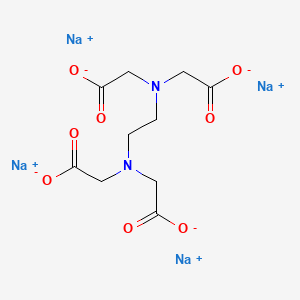

EDTA trisodium salt is the organic sodium salt of ethylenediaminetetraacetic acid (EDTA) in which three sodium cations are associated with one trianion of EDTA. It contains an EDTA(3-).

Structure

2D Structure

Properties

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKRHPLGUJDVAR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020556 | |

| Record name | Trisodium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylenediamine tetraacetic acid, trisodium salt is an odorless white crystalline powder. pH (1% aqueous solution) 9.3. pH (10% aqueous solution) about 8.3-8.7. (NTP, 1992), Dry Powder; Liquid, White odorless solid; [CAMEO] Fine white crystals; [Sigma-Aldrich MSDS] | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium EDTA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

5 to 10 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.7215 (NTP, 1992) - Less dense than water; will float | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

150-38-9, 85715-60-2 | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Edetate Trisodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, trisodium salt, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085715602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen ethylenediaminetetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420IP921MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Edetate trisodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chelation Chemistry of Edetate Trisodium with Divalent Cations

Foreword: Unraveling the Coordination Chemistry of a Versatile Chelator

For researchers, scientists, and drug development professionals, a deep understanding of molecular interactions is paramount. This guide provides a comprehensive exploration of the chelation chemistry of edetate trisodium (Trisodium EDTA) with divalent cations. Eschewing a rigid template, this document is structured to logically unfold the fundamental principles, practical applications, and critical experimental considerations of this important chelating agent. The insights herein are grounded in established scientific principles and supported by field-proven methodologies, aiming to equip the reader with both theoretical knowledge and practical expertise.

The Foundational Principles of Edetate Chelation

This compound is the trisodium salt of ethylenediaminetetraacetic acid (EDTA), a polyamino carboxylic acid. Its remarkable ability to form stable, water-soluble complexes with metal ions makes it an invaluable tool in a myriad of scientific and industrial applications.[1] The term "chelation," derived from the Greek word "chele" for claw, aptly describes the way EDTA envelops a metal ion.

Mechanism of Coordination

The chelating power of the edetate anion lies in its structure. It is a hexadentate ligand, meaning it possesses six donor atoms—two nitrogen atoms and four oxygen atoms from the carboxylate groups—that can form coordinate bonds with a single metal ion. This multi-point attachment results in the formation of exceptionally stable, five-membered rings, a phenomenon known as the chelate effect. The resulting complex effectively sequesters the metal ion, preventing it from participating in other chemical reactions.[1]

Visualization of Edetate-Divalent Cation Chelation

Caption: Octahedral coordination of a divalent metal ion (M²⁺) by the hexadentate edetate ligand.

Quantitative Aspects of Chelation: Stability Constants

The stability of a metal-edetate complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value signifies a more stable complex. The stability of these complexes is influenced by several factors, including the nature of the metal ion, pH, temperature, and ionic strength of the medium.[2]

Stability Constants of this compound with Divalent Cations

The affinity of edetate for different divalent cations varies significantly. This selectivity is a cornerstone of its utility. For instance, edetate binds with high affinity to heavy metal ions like lead (Pb²⁺), while its affinity for essential ions like calcium (Ca²⁺) and magnesium (Mg²⁺) is lower.[3] This differential affinity allows for the therapeutic removal of toxic metals while minimizing the depletion of essential minerals.[4]

| Divalent Cation | Log K (Stability Constant) |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Zn²⁺ | 16.5 |

| Cu²⁺ | 18.8 |

| Fe²⁺ | 14.3 |

| Pb²⁺ | 18.0 |

| Mn²⁺ | 13.8 |

| Ni²⁺ | 18.6 |

| Co²⁺ | 16.3 |

| Cd²⁺ | 16.5 |

| Note: These are approximate values and can vary with experimental conditions such as temperature and ionic strength.[5] |

Factors Influencing Chelation Equilibrium

-

pH: The pH of the solution is a critical determinant of chelation efficiency. At low pH, the carboxylate groups of EDTA become protonated, competing with the metal ions for the ligand's binding sites and reducing the stability of the metal-edetate complex.[3] Conversely, at very high pH, some metal ions may precipitate as hydroxides, also hindering chelation.[3] Therefore, pH control is essential in any application of edetate.

-

Temperature: The formation of metal-edetate complexes is an equilibrium process, and as such, is influenced by temperature. Generally, an increase in temperature can lead to a slight increase in the stability constant for many divalent cations.[6]

-

Ionic Strength: The ionic strength of the medium can also affect the stability of the complex. While the effect is generally less pronounced than that of pH, high concentrations of background electrolytes can slightly decrease the stability constant.[7]

Experimental Characterization of Edetate-Divalent Cation Interactions

A thorough understanding of the chelation process necessitates robust experimental methods for its characterization. Potentiometric titration and UV-Vis spectrophotometry are two powerful techniques for determining the stoichiometry and stability constants of metal-edetate complexes.

Detailed Protocol: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the change in the potential of an ion-selective electrode (or a pH electrode) as a standardized solution of the chelating agent is added to a solution of the metal ion.

Objective: To determine the stability constant of the complex formed between this compound and a divalent cation (e.g., Zn²⁺).

Materials and Reagents:

-

Standardized solution of Trisodium EDTA (e.g., 0.01 M)

-

Solution of a divalent metal salt of known concentration (e.g., 0.01 M ZnSO₄)

-

pH meter with a combination glass electrode, calibrated with standard buffers

-

Thermostated titration vessel

-

Magnetic stirrer and stir bar

-

High-purity water

-

Inert background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength

-

Standardized strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH) solutions

Procedure:

-

System Calibration: Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01).

-

Titration of the Ligand: In the thermostated vessel, pipette a known volume of the standardized Trisodium EDTA solution and the background electrolyte. Titrate this solution with the standardized strong acid to determine the protonation constants of the ligand.

-

Titration of the Metal-Ligand System: In the same vessel, pipette known volumes of the metal salt solution, the Trisodium EDTA solution, and the background electrolyte.

-

Data Acquisition: Titrate the solution with the standardized strong base, recording the pH (or potential) and the volume of titrant added at regular intervals. Ensure that the system reaches equilibrium after each addition of the titrant.

-

Data Analysis: The collected titration data (pH vs. volume of titrant) is then analyzed using specialized software (e.g., HYPERQUAD) to refine the stability constants of the metal-edetate complexes.[8]

Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants using potentiometric titration.

This compound in Drug Development and Pharmaceutical Formulations

The ability of this compound to chelate metal ions is leveraged extensively in the pharmaceutical industry to enhance the stability and efficacy of drug products.[9][10]

Role as a Stabilizer and Antioxidant Synergist

Trace amounts of metal ions, often present as impurities from raw materials or manufacturing equipment, can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs).[10] this compound acts as a stabilizer by sequestering these metal ions, thereby preventing them from participating in degradation pathways.[1][11] This is particularly crucial for sensitive molecules such as peptides, proteins, and certain small molecule drugs.[12] It is often used in injectable, ophthalmic, and topical formulations to prolong shelf-life and maintain product quality.[10]

Challenges and Considerations in Formulation

While this compound is a valuable excipient, its use is not without challenges. The concentration of edetate must be carefully optimized to ensure effective chelation without adversely affecting the stability of the API or causing toxicity.[13] For instance, in biologic formulations, excessive chelation of essential divalent cations that are co-factors for protein stability can be detrimental. Compatibility studies are therefore essential to determine the optimal concentration and to ensure that the edetate does not interact negatively with the API or other excipients in the formulation.

Toxicological and Safety Profile

This compound and its related salts have a well-established safety profile when used within approved concentrations in pharmaceutical and food products.[13] However, it is important to distinguish between the different salts of EDTA, as their biological effects can vary. For example, edetate disodium can cause a significant drop in serum calcium levels, whereas calcium disodium edetate is used therapeutically for heavy metal poisoning precisely because it does not induce hypocalcemia. The Food and Drug Administration (FDA) has reviewed the safety of edetate salts and has approved their use as food preservatives and in specific medical applications.

Conclusion: A Versatile Tool in the Scientist's Arsenal

The chelation chemistry of this compound with divalent cations is a rich and multifaceted field with profound implications for research, drug development, and clinical practice. Its ability to form stable, soluble complexes with a wide range of metal ions makes it an indispensable tool for controlling metal-ion-catalyzed reactions, enhancing the stability of pharmaceutical formulations, and treating heavy metal toxicity. A thorough understanding of its coordination chemistry, the factors influencing chelation, and the appropriate analytical techniques for its characterization, as outlined in this guide, is essential for its effective and safe application.

References

- 1. lesielle.com [lesielle.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 5. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. chemignition.com [chemignition.com]

- 10. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to Edetate Trisodium: A Core Chelating Agent in Biological Systems

This guide provides an in-depth exploration of Edetate Trisodium (Trisodium EDTA), a powerful chelating agent with extensive applications across research, diagnostics, and therapeutics. We will delve into its fundamental chemical properties, mechanism of action, and pivotal roles in various biological contexts, moving beyond simple protocols to explain the scientific rationale behind its use.

The Fundamental Chemistry of Chelation: Understanding this compound

This compound is the trisodium salt of ethylenediaminetetraacetic acid (EDTA). At its core, EDTA is an aminopolycarboxylic acid. Its remarkable efficacy as a chelating agent stems from its molecular structure, which features six binding sites: two amine nitrogens and four carboxylate oxygens.[1][2] This hexadentate nature allows a single EDTA molecule to form multiple coordination bonds with a metal ion, effectively enveloping it in a stable, water-soluble, ring-like structure known as a chelate.[1][3][4] This "claw-like" grip (from the Greek chele, meaning claw) sequesters the metal ion, rendering it chemically inert and preventing it from participating in other reactions.[5][6]

The choice between different EDTA salts, such as trisodium and disodium EDTA, is often dictated by the desired pH of the final solution. Trisodium EDTA typically yields a more alkaline solution compared to Disodium EDTA, which is a critical consideration for optimizing specific biological or chemical processes.[2][7]

Mechanism of Chelation: A Visual Representation

The diagram below illustrates the fundamental principle of chelation, where the this compound molecule coordinates with a divalent metal ion (M²⁺), such as calcium (Ca²⁺) or lead (Pb²⁺).

Caption: Molecular coordination of this compound with a central metal ion.

Core Application: Anticoagulation in Hematology

One of the most ubiquitous applications of EDTA salts in clinical and research laboratories is as an anticoagulant for blood samples. Trisodium EDTA is commonly used in blood collection tubes (often identified by lavender or pink tops) for tests like the Complete Blood Count (CBC).

Scientific Rationale

The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot.[1] A critical, non-negotiable cofactor for several key steps in this cascade is the calcium ion (Ca²⁺).[1][8][9] Without sufficient free Ca²⁺, the activation of essential clotting factors is effectively halted.[8][9]

This compound's mechanism of anticoagulation is direct and efficient: upon drawing blood into an EDTA-containing tube, it rapidly chelates the free Ca²⁺ ions in the plasma.[9][10] This sequestration of a vital cofactor irreversibly stops the coagulation cascade in vitro, preserving the blood in a liquid state and maintaining the morphology of the cellular components for accurate analysis.[8][10]

Why EDTA for Hematology?

The choice of EDTA over other anticoagulants like heparin or sodium citrate for hematological studies is deliberate. EDTA is superior in preserving the morphology of red blood cells, white blood cells, and platelets, which is paramount for accurate cell counting and differential analysis.[9][10]

Caption: this compound halts the coagulation cascade by sequestering Ca²⁺ ions.

Therapeutic Chelation: Heavy Metal Detoxification

Edetate salts are FDA-approved for chelation therapy, primarily for treating heavy metal poisoning, most notably from lead.[11][12][13] This therapeutic application leverages EDTA's high affinity for various toxic metal ions.

Mechanism of Therapeutic Action

When administered intravenously, typically as Calcium Disodium EDTA to avoid depleting the body's calcium, the EDTA circulates in the bloodstream.[12] It binds tightly to toxic heavy metals like lead (Pb), cadmium (Cd), and mercury (Hg).[3][4][11] The resulting stable, water-soluble metal-EDTA complexes are then efficiently filtered by the kidneys and excreted in the urine, effectively clearing the toxic metals from the body.[11][12][14]

Binding Affinity and Selectivity

The efficacy of EDTA in this role is governed by the stability constants of the complexes it forms with different metal ions. EDTA forms exceptionally stable complexes with many toxic heavy metals, often more stable than its complex with calcium. This allows it to effectively "scavenge" these metals from the bloodstream.[15]

| Metal Ion | Stability Constant (log K) |

| Ferric Iron (Fe³⁺) | 25.1 |

| Mercury (Hg²⁺) | 21.8 |

| Copper (Cu²⁺) | 18.8 |

| Lead (Pb²⁺) | 18.0 |

| Cadmium (Cd²⁺) | 16.5 |

| Zinc (Zn²⁺) | 16.5 |

| Calcium (Ca²⁺) | 10.7 |

| Magnesium (Mg²⁺) | 8.7 |

| Data sourced from various chemical literature, with representative values shown.[15] |

This hierarchy of binding affinity is crucial. It explains why EDTA can effectively remove lead even in the presence of biologically essential ions like calcium and magnesium.[15]

Applications in Histology and Molecular Biology

Beyond its roles in fluid biological systems, this compound is an invaluable tool for preparing solid tissues for analysis, particularly calcified tissues like bone.

Protocol: Decalcification of Bone Tissue for Histological Analysis

Decalcification is the process of removing calcium salts from tissues to allow for thin sectioning without damaging the tissue or the microtome blade. EDTA is considered a "gentle" decalcifier. While slower than strong acids, it offers superior preservation of cellular morphology and antigenicity, which is critical for immunohistochemistry (IHC) and in situ hybridization (ISH) studies.[16][17]

Objective: To remove calcium from fixed bone specimens while preserving tissue integrity for subsequent paraffin embedding and sectioning.

Methodology:

-

Fixation: Ensure the bone specimen is thoroughly fixed. A standard fixative is 10% neutral buffered formalin for 24-48 hours.[18] Proper fixation is critical to prevent tissue degradation during the lengthy decalcification process.

-

Preparation of EDTA Solution (14% w/v, pH 7.2-7.4):

-

Add 140g of EDTA (free acid) to approximately 700 mL of distilled water.[18]

-

While stirring continuously on a magnetic stir plate (in a fume hood), slowly add sodium hydroxide (NaOH) pellets or a concentrated NaOH solution until the EDTA dissolves.[19] The solution will remain cloudy until the pH rises sufficiently.

-

Adjust the final pH to 7.2-7.4. The neutral pH is key to its gentle action.[20]

-

Bring the final volume to 1 liter with distilled water.

-

-

Decalcification Process:

-

Place the fixed bone specimen into the 14% EDTA solution. The volume of the EDTA solution should be at least 20 times the volume of the tissue to ensure an effective concentration gradient.[18]

-

Incubate at 4°C or room temperature. Agitation on a rocker or stirrer will accelerate the process.[18][19]

-

Change the EDTA solution daily for the first 5 days, then every 2-3 days thereafter to maintain the chelation efficiency.[18]

-

-

Endpoint Determination: The duration depends on the size and density of the bone and can range from several days to weeks.[16]

-

Post-Decalcification Processing:

-

Once decalcification is complete, wash the tissue thoroughly in running water to remove residual EDTA.[19]

-

The tissue can then proceed to standard dehydration, clearing, and paraffin infiltration and embedding protocols.

-

Caption: Standard laboratory workflow for the decalcification of bone tissue using EDTA.

Safety and Handling Considerations

While widely used, this compound is not without its handling and safety considerations.

-

Handling: As a powder, it can be an irritant and requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a dust mask.[21]

-

Toxicity: When used therapeutically, rapid intravenous infusion or excessive doses can lead to hypocalcemia by chelating too much calcium from the blood. The most serious side effect associated with high-dose EDTA therapy is kidney damage (nephrotoxicity).[5] Therefore, clinical use must be under strict medical supervision with monitoring of renal function.[12]

-

Storage: Trisodium EDTA is hygroscopic and should be stored in a well-closed container in a cool, dry place to prevent degradation from moisture.

Conclusion

This compound is a cornerstone chelating agent in biological and medical sciences. Its utility is a direct consequence of its fundamental chemical structure, which allows it to form highly stable complexes with divalent and trivalent metal cations. This single mechanistic principle—the sequestration of metal ions—is expertly leveraged to achieve vastly different outcomes, from preventing blood from clotting in a test tube and preserving tissue integrity for microscopic analysis to detoxifying the human body from heavy metal poisoning. For the research and drug development professional, a thorough understanding of the chemistry, applications, and inherent trade-offs of this compound is essential for its effective and safe implementation in the laboratory and the clinic.

References

- 1. nbinno.com [nbinno.com]

- 2. EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]

- 3. Understanding the Role of Chelating Agents in Various Applications and Processes [thinkdochemicals.com]

- 4. ijcrt.org [ijcrt.org]

- 5. EDTA: Uses and Risks [webmd.com]

- 6. nbinno.com [nbinno.com]

- 7. differencebetween.com [differencebetween.com]

- 8. edtatube.com [edtatube.com]

- 9. edtatube.com [edtatube.com]

- 10. researchgate.net [researchgate.net]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. EDTA Therapy for Heavy Metals Toxicity - Harbor Compounding [harborcompounding.com]

- 14. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 15. EDTA Chelation Therapy - [urbaniv.com]

- 16. Decalcification Solutions for Bone - IHC WORLD [ihcworld.com]

- 17. Proposal of an Appropriate Decalcification Method of Bone Marrow Biopsy Specimens in the Era of Expanding Genetic Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]

- 19. media.dent.umich.edu [media.dent.umich.edu]

- 20. An Introduction to Decalcification [leicabiosystems.com]

- 21. alliancechemical.com [alliancechemical.com]

The Aqueous Behavior of Edetate Trisodium: A Technical Guide to Solubility and Stability

Introduction: The Indispensable Role of Edetate Trisodium in Advanced Formulations

This compound (Trisodium EDTA) is a high-purity chelating agent of paramount importance across the pharmaceutical, cosmetic, and industrial sectors.[1][2] As the trisodium salt of ethylenediaminetetraacetic acid, its remarkable ability to sequester di- and trivalent metal cations into stable, water-soluble complexes renders it an invaluable excipient for enhancing the stability and efficacy of a myriad of formulations.[3] From preventing the degradation of active pharmaceutical ingredients (APIs) catalyzed by metal ions to improving the performance of personal care products in hard water, the functionality of Trisodium EDTA is directly governed by its behavior in aqueous systems.[4][5]

This technical guide offers an in-depth exploration of the two most critical physicochemical properties of Trisodium Edetate in aqueous solutions: solubility and stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is not merely academic; it is a prerequisite for robust formulation design, accurate analytical method development, and ensuring product quality and shelf-life. This document moves beyond a superficial overview to provide field-proven insights and detailed experimental methodologies, empowering the reader to harness the full potential of this versatile chelating agent.

I. Aqueous Solubility of this compound: A pH-Dependent Phenomenon

The dissolution of Trisodium Edetate in water is not a simple case of a solid dissolving in a liquid. It is an intricate process fundamentally dictated by the pH of the aqueous medium. Trisodium EDTA is a polyprotic acid with four carboxylic acid groups and two tertiary amine groups, each with a specific acid dissociation constant (pKa). The degree of ionization of these functional groups, which is controlled by the solution's pH, directly influences the molecule's polarity and, consequently, its solubility.

In its fully protonated form (at very low pH), EDTA is poorly soluble in water. As the pH increases, the carboxylic acid groups deprotonate, forming carboxylate anions. This increased ionization leads to stronger interactions with polar water molecules, thereby enhancing solubility. The trisodium salt is inherently more soluble than the disodium or free acid forms because three of the four carboxylic acid groups are already neutralized.

The relationship between pH and the solubility of edetate salts is a critical consideration during formulation development. For instance, attempting to dissolve disodium EDTA in neutral water can be a slow process, whereas it dissolves readily at a pH of 8.0 or higher.[6] Trisodium EDTA, with a higher inherent pH in solution, dissolves more easily. A 1% aqueous solution of Trisodium Edetate typically exhibits a pH of approximately 6.5–7.5.[5]

Quantitative Solubility Data

The following table summarizes the aqueous solubility of Trisodium Edetate under various conditions, providing a practical reference for formulation scientists.

| Parameter | Value | Source(s) |

| Water Solubility (Dihydrate) | 212.9 g/L at 20°C | [7] |

| Water Solubility | 36 mg/mL | [8] |

| pH of 1% Aqueous Solution | ~6.5 - 7.5 | [5] |

| General Description | Highly soluble in water | [1][4] |

Expert Insight: The causality behind the pH-dependent solubility lies in the protonation state of the EDTA molecule. At lower pH, the carboxylic acid groups are protonated (-COOH), reducing the molecule's overall polarity and its ability to interact with water. As the pH is raised with a base like sodium hydroxide, these groups are deprotonated to carboxylates (-COO⁻), significantly increasing polarity and water solubility. This is why adjusting the pH is a standard and necessary step when preparing concentrated EDTA stock solutions.[6]

Diagram: pH-Dependent Speciation of EDTA

The following diagram illustrates the sequential deprotonation of EDTA as the pH of the solution increases, directly impacting its solubility and chelating efficacy.

Caption: pH-driven deprotonation of EDTA, enhancing its aqueous solubility.

II. Stability of this compound in Aqueous Solutions

Trisodium Edetate is a robust molecule, generally stable under normal storage conditions of temperature and pressure.[1][4] However, its stability in aqueous solutions can be influenced by several factors, including temperature, light, and the presence of other chemical species. For pharmaceutical and other high-stakes applications, a thorough understanding of these degradation pathways is crucial for ensuring product integrity and shelf-life.

A. Thermal Stability

Aqueous solutions of edetate salts are sufficiently stable to be sterilized by autoclaving. However, at significantly elevated temperatures, thermal degradation can occur. Studies on the thermal degradation of EDTA chelates in alkaline aqueous solutions have been conducted at temperatures ranging from 230–310 °C.[9] The rate of degradation is influenced by the specific metal ion chelated, with a general trend of Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II) for the degradation rate as measured by the loss of EDTA.[9]

The primary degradation products at lower temperatures (around 250 °C) are iminodiacetic acid (IDA) and N-(2-hydroxyethyl)iminodiacetic acid (HEIDA).[8][9] At higher temperatures, the degradation proceeds further to yield smaller molecules like dimethylamine and carbon dioxide.[9] It is important to note that the chelation of a metal ion significantly protects the EDTA molecule from hydrolytic degradation compared to uncomplexed EDTA.[9]

B. Photostability

Exposure to ultraviolet (UV) radiation can induce the photodegradation of Trisodium Edetate.[10] The rate of this degradation is pH-dependent, with studies showing it occurs more rapidly at an acidic pH of 3.1 compared to a pH of 6.5.[10] The presence of certain metal ions, particularly Fe(III), can act as a photocatalyst, dramatically increasing the rate of EDTA depletion under UV light.[11]

The degradation pathway involves the formation of several intermediates, including iminodiacetic acid, glycine, and formaldehyde.[11] For formulations that may be exposed to light, the potential for photodegradation should be assessed, and the use of light-protective packaging may be warranted.

C. Chemical Stability and Compatibility

Trisodium Edetate is incompatible with strong oxidizing agents, copper, and aluminum.[7] Aqueous solutions can react with aluminum to produce hydrogen gas.[12] While the primary function of Trisodium Edetate is to form stable complexes with metal ions, this very reactivity necessitates careful consideration of its compatibility with other formulation components.[2] The stability of the metal-EDTA complex itself is pH-dependent, with the complex potentially decomposing in highly acidic media.

Aqueous solutions of edetate salts are best stored in alkali-free containers to maintain their integrity.

III. Experimental Protocols for Solubility and Stability Assessment

To ensure the trustworthiness of data and the robustness of formulations, self-validating experimental protocols are essential. The following sections detail methodologies for determining the solubility and stability of Trisodium Edetate.

A. Protocol for Determining Aqueous Solubility

This protocol outlines the equilibrium solubility method, a reliable technique for quantifying the solubility of a compound in a specific solvent system.

Objective: To determine the saturation solubility of Trisodium Edetate in aqueous solutions at various pH levels and temperatures.

Methodology:

-

Preparation of Buffered Solutions: Prepare a series of aqueous buffers at desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).

-

Sample Preparation: Add an excess amount of Trisodium Edetate powder to a known volume of each buffered solution in sealed, inert containers. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C, 40°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A shaking incubator or magnetic stirrers are suitable for this purpose.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Perform a precise serial dilution of the supernatant with an appropriate solvent (e.g., deionized water) to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection (after derivatization) or complexometric titration, to determine the concentration of dissolved Trisodium Edetate.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L, accounting for the dilution factor.

Diagram: Solubility Determination Workflow

Caption: Experimental workflow for determining the equilibrium solubility of Trisodium Edetate.

B. Protocol for Assessing Photostability

This protocol is designed in accordance with ICH Q1B guidelines to evaluate the intrinsic photostability of Trisodium Edetate in an aqueous solution.

Objective: To assess the impact of light exposure on the stability of a Trisodium Edetate aqueous solution.

Methodology:

-

Solution Preparation: Prepare a stock solution of Trisodium Edetate of known concentration in deionized water or a relevant buffer.

-

Sample Exposure:

-

Test Samples: Place the solution in chemically inert, transparent containers.

-

Dark Controls: Wrap identical containers with aluminum foil to protect them from light. These controls will be subjected to the same temperature conditions to isolate thermal degradation from photodegradation.

-

-

Light Source: Expose the test and control samples to a light source that provides a combination of cool white fluorescent and near-ultraviolet lamps, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.

-

Sampling Schedule: Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours of exposure).

-

Analysis:

-

Assay: Quantify the concentration of Trisodium Edetate in each sample using a validated, stability-indicating HPLC method. A stability-indicating method is one that can resolve the parent compound from its degradation products.

-

Degradation Products: Profile and, if necessary, quantify any significant degradation products.

-

Physical Changes: Visually inspect the samples for any changes in color or clarity.

-

-

Data Evaluation: Compare the results from the exposed samples to those of the dark controls. A significant loss of the parent compound or the appearance of degradation products in the light-exposed samples, but not in the controls, indicates photosensitivity.

IV. Analytical Methodologies for Quantification

Accurate quantification of Trisodium Edetate is essential for both solubility and stability studies. Two widely accepted methods are High-Performance Liquid Chromatography (HPLC) and complexometric titration.

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

Since Trisodium Edetate lacks a strong chromophore for direct UV detection, an indirect method involving pre-column derivatization is commonly employed. This involves forming a stable complex with a metal ion that can be readily detected by a UV-Vis spectrophotometer.

Typical HPLC Parameters:

-

Derivatizing Agent: Ferric Chloride (FeCl₃) or Copper Sulfate (CuSO₄) solution.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often containing an ion-pairing agent like tetrabutylammonium bromide) and an organic solvent like acetonitrile.

-

Detection: UV detection at a wavelength appropriate for the metal-EDTA complex (e.g., 254 nm for the Fe-EDTA complex).

-

Quantification: Based on a calibration curve generated from standard solutions of known Trisodium Edetate concentrations.

B. Complexometric Titration

This classical analytical technique remains a reliable and cost-effective method for quantifying edetates.

Principle: A solution of Trisodium Edetate is titrated with a standardized solution of a metal salt (e.g., zinc sulfate, magnesium chloride) in the presence of a metal-ion indicator. The titrant metal ion first reacts with the free Trisodium Edetate. At the endpoint, all the Trisodium Edetate has been complexed, and the excess metal titrant then reacts with the indicator, causing a distinct color change.

Typical Procedure:

-

Sample Preparation: An accurately measured volume of the Trisodium Edetate solution is placed in a flask and diluted with deionized water.

-

Buffering: The solution is buffered to a specific pH (often around pH 10) to ensure the stability of the metal-indicator complex and the quantitative reaction between the metal titrant and EDTA.

-

Titration: The solution is titrated with a standardized metal salt solution until the indicator changes color, signaling the endpoint.

Conclusion: A Foundation for Rational Formulation Design

The aqueous solubility and stability of Trisodium Edetate are not static properties but are dynamically influenced by the formulation's microenvironment, particularly pH, temperature, and light exposure. For the formulation scientist, a deep, mechanistic understanding of these characteristics is indispensable. By recognizing the causal links between pH and solubility, and by being cognizant of the potential degradation pathways, researchers can proactively design robust, stable, and effective formulations. The experimental protocols and data presented in this guide provide a solid, authoritative foundation for these endeavors, enabling the development of products with enhanced quality, safety, and shelf-life.

References

- 1. alliancechemical.com [alliancechemical.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. shivchem.com [shivchem.com]

- 4. alliancechemical.com [alliancechemical.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of ethylenediaminetetraacetic acid (EDTA) and ethylenediamine disuccinic acid (EDDS) within natural UV radiation range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and mechanisms of EDTA photocatalytic degradation with TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethylenediaminetetraacetic acid trisodium salt solution | 150-38-9 [chemicalbook.com]

Navigating the Invisible Guardian: A Technical Guide to the Safe Handling of Edetate Trisodium in the Laboratory

In the intricate landscape of pharmaceutical research and drug development, the precise manipulation of molecules is paramount. Among the unsung heroes in a researcher's toolkit is Edetate Trisodium (Trisodium EDTA), a powerful chelating agent indispensable for controlling metal ion activity in sensitive experimental systems.[1] Its ability to sequester di- and trivalent metal cations makes it a cornerstone in preventing oxidative damage, maintaining the stability of formulations, and ensuring the fidelity of enzymatic reactions.[1][2] However, its very efficacy in binding metal ions necessitates a thorough understanding of its properties and a rigorous adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth, experience-driven framework for the safe handling and use of this compound in a laboratory setting. Moving beyond a mere recitation of procedural steps, we will delve into the rationale behind each precaution, fostering a culture of safety that is both intelligent and intuitive.

Section 1: The Chemical Profile of this compound - Understanding the "Why"

This compound, the trisodium salt of ethylenediaminetetraacetic acid, is a white, odorless, crystalline powder that is highly soluble in water.[2][3] Its primary function as a chelating agent stems from its molecular structure, which allows it to form stable, water-soluble complexes with metal ions, effectively "inactivating" them.[4] This sequestration is crucial in many biological and chemical systems where free metal ions could otherwise catalyze unwanted reactions.[2]

Key Chemical and Physical Properties:

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃N₂Na₃O₈ | [2] |

| Molecular Weight | 358.19 g/mol | [5][6] |

| Appearance | White crystalline powder | [2][7] |

| Solubility in Water | Highly soluble | [2] |

| pH (1% aqueous solution) | Approximately 8.3 - 9.3 | [3][5] |

| Stability | Stable under normal temperatures and pressures | [2][7] |

Understanding these properties is the first step in a comprehensive safety assessment. For instance, its high water solubility means that spills can easily spread and contaminate surfaces if not handled promptly and correctly. Its stability under normal conditions is advantageous, but it is incompatible with strong oxidizing agents.[7][8]

Section 2: Hazard Identification and Risk Assessment - A Proactive Approach

While this compound is not classified as an acutely toxic substance, it is an irritant and presents potential health hazards upon exposure.[7] A proactive approach to safety involves a thorough understanding of these risks to implement appropriate control measures.

Potential Health Effects:

-

Eye Irritation: Direct contact can cause serious eye irritation or damage.[7][9]

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.[7][10]

-

Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[7][11]

-

Ingestion: While having low acute oral toxicity, ingestion of large amounts may cause gastrointestinal irritation.[7][12]

The primary routes of exposure in a laboratory setting are inhalation of dust particles and direct contact with the skin and eyes. Therefore, risk mitigation strategies must focus on minimizing the generation of dust and preventing direct contact.

Section 3: The Pillars of Safe Handling - A Self-Validating System of Protection

A robust safety protocol is a self-validating system where each component reinforces the others. The following sections outline the essential pillars for the safe handling of this compound.

Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable.

-

Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[7][13]

-

Hand Protection: Wear suitable protective gloves, such as nitrile gloves, to prevent skin contact.[2][7]

-

Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[7]

-

Respiratory Protection: In situations where dust generation is unavoidable, a NIOSH-approved respirator should be used.[5][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alliancechemical.com [alliancechemical.com]

- 3. Ethylenediaminetetraacetic acid trisodium salt solution | 150-38-9 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. This compound | C10H13N2Na3O8 | CID 9008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.dk [fishersci.dk]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Trisodium EDTA - Hazardous Agents | Haz-Map [haz-map.com]

- 12. trisodium EDTA, 150-38-9 [thegoodscentscompany.com]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

- 14. ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Key Functions of Trisodium EDTA in Molecular Biology

Abstract

Ethylenediaminetetraacetic acid (EDTA) is a cornerstone of modern molecular biology, prized for its ability to control the activity of metal-dependent enzymes. This in-depth guide elucidates the core functions of Trisodium EDTA, moving beyond a simple recitation of protocols to explore the fundamental chemical principles that make it an indispensable tool for researchers, scientists, and drug development professionals. We will dissect its primary mechanism of action—divalent cation chelation—and examine how this property is expertly manipulated to preserve the integrity of nucleic acids, modulate enzymatic reactions, and ensure the success of downstream applications. This paper provides not only the theoretical underpinnings but also practical, field-proven protocols and visual aids to empower researchers in their experimental design and execution.

The Fundamental Principle: The Power of Chelation

At its core, the utility of Trisodium EDTA in molecular biology stems from its function as a potent chelating agent. EDTA is a polyamino carboxylic acid that can form exceptionally stable complexes with divalent and trivalent metal ions.[1] Its structure, featuring six binding sites (four carboxylate groups and two nitrogen atoms), allows it to act as a hexadentate ("six-toothed") ligand, effectively enveloping and sequestering metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺).[2][3]

This sequestration is not merely binding; it is a high-affinity interaction that renders the metal ions biologically unavailable for other reactions.[4][5] The trisodium salt of EDTA is particularly useful in molecular biology applications as its dissolution creates a solution with a pH that is amenable to biological experiments and enhances its chelating efficacy.[6][7] The stability of the EDTA-metal complex is paramount to all its functions in the laboratory.

Caption: Mechanism of EDTA Chelation.

Guardian of Genetic Material: Nuclease Inhibition

The most critical function of Trisodium EDTA in molecular biology is the preservation of nucleic acid integrity. DNA and RNA are constantly under threat from nucleases (DNases and RNases, respectively), enzymes that catalyze their degradation.[4] A crucial insight is that many of these nucleases are metal-dependent enzymes, requiring divalent cations like Mg²⁺ or Ca²⁺ as cofactors to function.[4][8][9][10]

By chelating these essential cofactors, Trisodium EDTA effectively inactivates nucleases.[4][5][11][12] This is the primary reason for its inclusion in a vast array of molecular biology buffers, including:

-

Lysis Buffers: During cell lysis for DNA or RNA extraction, the cellular compartments are disrupted, releasing a cocktail of enzymes, including potent nucleases.[11][13] The immediate presence of EDTA in the lysis buffer is a critical first line of defense, sequestering the Mg²⁺ ions and preventing the degradation of the target nucleic acids at the very start of the procedure.[10][14][15]

-

Storage Buffers (TE Buffer): For long-term storage, purified DNA and RNA are typically resuspended in a buffer containing EDTA, most commonly TE (Tris-EDTA) buffer.[11][16][17][18] The Tris component maintains a stable pH (typically 8.0 for DNA), while EDTA acts as the guardian, continually inactivating any contaminating nucleases that might be introduced.[16][17][18] This protects the integrity of precious samples over months or even years.[17]

Caption: Role of EDTA in DNA Extraction.

A Double-Edged Sword: Modulating Enzymatic Reactions

While invaluable for inhibiting nucleases, EDTA's potent chelation of Mg²⁺ can be a significant impediment to downstream applications that rely on Mg²⁺-dependent enzymes. This duality requires careful management of EDTA concentrations throughout an experimental workflow.

Inhibition of Polymerases: The most prominent example is the Polymerase Chain Reaction (PCR). DNA polymerases, such as Taq polymerase, absolutely require Mg²⁺ for their catalytic activity.[19][20] If a DNA sample stored in standard TE buffer is added directly to a PCR mix, the EDTA can sequester the Mg²⁺ in the PCR buffer, leading to reduced amplification efficiency or complete reaction failure.[21][22][23]

To mitigate this, researchers employ several strategies:

-

Using "Low EDTA" TE Buffer: For DNA samples intended for PCR, a modified TE buffer with a lower EDTA concentration (e.g., 0.1 mM instead of 1.0 mM) is often used.[17]

-

Dilution: The DNA template is diluted sufficiently so that the final concentration of EDTA in the PCR reaction is negligible.

-

Water Elution: Eluting and storing DNA in nuclease-free water is an option for short-term use, though it lacks the long-term protective benefits of EDTA.[11]

-

Magnesium Titration: The MgCl₂ concentration in the PCR master mix can be increased to compensate for the chelating effect of EDTA.[24]

The following table provides a guide to typical Trisodium EDTA concentrations used in various molecular biology applications, highlighting the need to tailor its use to the specific requirements of each step.

| Application | Typical Working Concentration | Rationale |

| Cell Lysis Buffer | 1 - 10 mM | High concentration to rapidly inactivate nucleases released from disrupted cells.[10] |

| TE Buffer (Standard) | 1.0 mM | Effective for long-term storage and protection of nucleic acids.[17][18] |

| TE Buffer (Low EDTA) | 0.1 mM | Used for storing DNA templates intended for PCR to minimize polymerase inhibition.[17] |

| Gel Electrophoresis Buffers (TAE/TBE) | 0.5 - 1.0 mM | Sequesters cations to prevent nuclease activity and ensures proper DNA migration.[2] |

| Enzyme Reactions (e.g., PCR, Restriction Digests) | Generally < 0.5 mM | High concentrations are inhibitory; EDTA is often omitted or kept at very low levels.[23] |

Field-Proven Methodologies

Protocol 1: Preparation of a 0.5 M Trisodium EDTA Stock Solution (pH 8.0)

This is a foundational stock solution in any molecular biology lab. The key challenge in preparing this solution is that EDTA will not dissolve until the pH of the solution is raised to approximately 8.0.[20][25]

Materials:

-

EDTA, Disodium salt, dihydrate (FW: 372.24 g/mol )

-

Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

High-purity, nuclease-free water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder and beaker

Step-by-Step Procedure:

-

To prepare 1 liter of 0.5 M EDTA solution, add 186.1 g of disodium EDTA dihydrate to 800 mL of nuclease-free water in a beaker.

-

Place the beaker on a magnetic stirrer with a stir bar. The solution will be a milky suspension.

-

While stirring, slowly add NaOH pellets or solution. Monitor the pH continuously with a calibrated pH meter.

-

Continue to add NaOH incrementally until the EDTA completely dissolves. This will occur as the pH approaches 8.0.[2][20]

-

Once the solution is clear, carefully adjust the final pH to 8.0.

-

Transfer the solution to a graduated cylinder and add nuclease-free water to bring the final volume to 1 liter.

-

Sterilize the solution by autoclaving. Store at room temperature.

Protocol 2: Formulation of 1X TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

This is the most common buffer for DNA resuspension and storage.

Materials:

-

1 M Tris-HCl, pH 8.0 stock solution

-

0.5 M EDTA, pH 8.0 stock solution (from Protocol 1)

-

High-purity, nuclease-free water

Step-by-Step Procedure:

-

To prepare 100 mL of 1X TE buffer, combine the following in a sterile container:

-

1 mL of 1 M Tris-HCl, pH 8.0

-

0.2 mL of 0.5 M EDTA, pH 8.0

-

98.8 mL of nuclease-free water

-

-

Mix the solution thoroughly.

-

The buffer can be sterilized by autoclaving or by passing it through a 0.22 µm filter. Store at room temperature.

Conclusion

Trisodium EDTA is far more than a simple buffer component; it is a powerful tool for exercising precise control over the molecular environment. Its ability to sequester divalent cations is the linchpin of its utility, providing an elegant and effective mechanism for inhibiting nuclease activity and preserving the integrity of precious nucleic acid samples. However, this same powerful mechanism necessitates a deep understanding of its potential to inhibit other crucial enzymatic processes, such as PCR. By mastering the application of Trisodium EDTA—knowing when to use it, at what concentration, and how to mitigate its effects—researchers can significantly enhance the reliability, reproducibility, and success of their molecular biology endeavors.

References

- 1. interchim.fr [interchim.fr]

- 2. samnicholls.net [samnicholls.net]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. shivchem.com [shivchem.com]

- 7. EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. what is the function of edta in dna extraction [irochelating.com]

- 11. geneticeducation.co.in [geneticeducation.co.in]

- 12. m.youtube.com [m.youtube.com]

- 13. b.aun.edu.eg [b.aun.edu.eg]

- 14. Why is EDTA used in lysis buffer? | AAT Bioquest [aatbio.com]

- 15. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TE buffer - Wikipedia [en.wikipedia.org]

- 18. TE Buffer - Sharebiology [sharebiology.com]

- 19. benchchem.com [benchchem.com]

- 20. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 21. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]

- 24. academicjournals.org [academicjournals.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Applications of Edetate Trisodium for Scavenging Metal Ions in Biochemical Assays

Foreword: The Unseen Variable in Biochemical Assays

In the pursuit of reproducible and accurate biochemical data, researchers meticulously control variables such as temperature, pH, and reagent concentrations. However, an often-overlooked antagonist lurks within our buffers and samples: trace metal ion contamination. These ions, ubiquitous in aqueous solutions, can originate from glassware, water purification systems, and even the reagents themselves.[1] Their presence can introduce significant variability and artifacts by inhibiting or activating enzymes, catalyzing the oxidation of sensitive reagents, or interfering with assay detection systems. This guide provides a comprehensive overview of Edetate Trisodium (Trisodium EDTA), a powerful chelating agent, and its strategic application in mitigating the detrimental effects of metal ions in biochemical assays.

The Fundamental Role of Chelation in Assay Integrity

Metal ions, particularly divalent cations like Mg²⁺, Ca²⁺, Mn²⁺, and Zn²⁺, and trivalent cations like Fe³⁺, are essential cofactors for many enzymes.[2][3] However, when present as contaminants, they can lead to non-specific enzyme activation or, more commonly, inhibition by binding to active sites or allosteric regulatory sites.[4] Heavy metal ions such as lead, mercury, and cadmium are particularly notorious for their inhibitory effects.[4]

Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, effectively sequestering it from the solution and rendering it chemically inert. Ethylenediaminetetraacetic acid (EDTA) is a prime example, capable of forming six bonds with a metal ion, creating a highly stable complex. By incorporating a chelating agent like Trisodium EDTA into an assay buffer, researchers can effectively "scavenge" these stray metal ions, thereby ensuring that the observed enzymatic activity is a true reflection of the experimental conditions.

Mechanism of Action: The "Claw" of EDTA

The name "chelate" is derived from the Greek word for "claw," which aptly describes how EDTA envelops a metal ion. The Trisodium EDTA molecule possesses two nitrogen atoms and four carboxyl groups that act as electron-pair donors, forming a stable, water-soluble complex with the metal ion. This sequestration prevents the metal ion from participating in unintended reactions that could compromise the assay's integrity.

Caption: Chelation of a metal ion by this compound.

Strategic Selection: Trisodium EDTA vs. Other Salts

While Disodium EDTA is more commonly used, Trisodium EDTA offers a distinct advantage in maintaining a more alkaline pH in stock solutions. The choice between EDTA salts is primarily dictated by the desired pH of the final working solution.

| EDTA Salt | Typical pH of Aqueous Solution | Key Considerations |

| Edetate Disodium | ~4-6 | Requires significant pH adjustment with NaOH to dissolve and to reach the optimal pH for most biological assays (pH 7-8).[5] |

| This compound | ~8-9 | Dissolves more readily at a pH closer to the physiological range, requiring less pH adjustment. Ideal for assays sensitive to large additions of acid or base. |

| Edetate Tetrasodium | ~10-11 | Highly alkaline, suitable for applications requiring a high pH but generally too basic for most biochemical assays without significant downward pH adjustment.[5] |

For most biochemical and molecular biology applications, where the optimal pH is between 7.0 and 8.5, starting with Trisodium EDTA can simplify buffer preparation and avoid drastic pH shifts.

Practical Applications and Experimental Protocols

Preparation of a 0.5 M this compound Stock Solution (pH 8.0)

A concentrated, pH-adjusted stock solution is a laboratory staple. It is critical to adjust the pH to ~8.0 to ensure the complete dissolution of the EDTA salt.

Materials:

-

This compound (e.g., Trisodium EDTA dihydrate, FW = 394.2 g/mol )

-

High-purity, nuclease-free water

-

NaOH solution (10 M)

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Graduated cylinder and beaker

-

Autoclave or 0.22 µm sterile filter

Protocol:

-

Initial Mixing: To prepare 100 mL of a 0.5 M solution, add approximately 80 mL of high-purity water to a beaker with a magnetic stir bar.

-

Add this compound: Weigh out 19.71 g of this compound dihydrate and add it to the water while stirring. The solution will be cloudy as EDTA does not readily dissolve at neutral pH.

-

pH Adjustment: Slowly add 10 M NaOH dropwise while monitoring the pH. As the pH approaches 8.0, the powder will begin to dissolve. Continue adding NaOH until the pH is stable at 8.0 and the solution is clear.

-

Final Volume Adjustment: Transfer the clear solution to a 100 mL graduated cylinder and add water to bring the final volume to 100 mL.

-

Sterilization: For applications in molecular biology, sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.

-

Storage: Store the 0.5 M this compound stock solution at room temperature.

Caption: Workflow for preparing a 0.5 M this compound stock solution.

Application in Enzyme Kinetics Assays

In enzyme kinetics, contaminating metal ions can act as inhibitors or non-specific activators, leading to erroneous calculations of Kₘ and Vₘₐₓ.[2][6]

Protocol:

-

Buffer Preparation: Prepare your assay buffer (e.g., Tris-HCl, HEPES) as usual.

-

EDTA Addition: From your 0.5 M stock solution, add this compound to a final concentration of 0.1 to 1 mM. The optimal concentration may need to be determined empirically.

-

Control Experiment: It is crucial to run a control without this compound to assess the baseline effect of any potential metal ion contamination.

-

Assay Execution: Perform the enzyme kinetic assay by adding the enzyme to the buffer containing the substrate and this compound.[7][8]

-

Data Analysis: Compare the kinetic parameters obtained in the presence and absence of this compound. A significant change in activity upon the addition of EDTA is indicative of metal ion interference.

Caution: If your enzyme of interest is a known metalloenzyme that requires a specific divalent cation for activity, the addition of EDTA will inhibit it. In such cases, EDTA should not be used, or its concentration must be carefully titrated to be lower than that of the essential metal cofactor.

Caption: Mitigation of metal ion interference in an enzyme assay.

Application in Polymerase Chain Reaction (PCR)

PCR is highly dependent on the concentration of Mg²⁺, which is a critical cofactor for DNA polymerase. While EDTA is a potent inhibitor of PCR due to its chelation of Mg²⁺, it is a key component in DNA storage buffers (TE buffer: Tris-EDTA) and in the termination of certain enzymatic reactions.[9][10]

-

In DNA Storage: A low concentration of EDTA (typically 1 mM in TE buffer) is used to chelate any divalent cations that could act as cofactors for contaminating DNases, thereby protecting the integrity of the DNA during storage.[]

-

In PCR Optimization: If PCR fails or yields non-specific products, and metal ion contamination from the DNA sample or reagents is suspected, a careful re-purification of the DNA template is recommended.[10] The addition of EDTA directly to the PCR mix is generally not advised unless it is to terminate the reaction.[9]

Application in Immunoassays (ELISA)

In enzyme-linked immunosorbent assays (ELISA), non-specific protein interactions can lead to high background signals. The addition of chelating agents like EDTA to the serum diluent has been shown to increase the specificity of the assay by reducing these non-specific interactions.[12]

Protocol Modification for ELISA:

-

Diluent Preparation: Prepare your standard serum or sample diluent (e.g., PBS with a blocking agent like BSA or Tween-20).

-

EDTA Addition: Add this compound to the diluent to a final concentration of 2-5 mM.

-

Assay Procedure: Proceed with the standard ELISA protocol, ensuring that samples are diluted in the EDTA-containing buffer.

-

Comparison: Compare the signal-to-noise ratio of assays performed with and without EDTA in the diluent to evaluate the improvement in specificity.

Quantitative Data: Stability Constants of Metal-EDTA Complexes

The effectiveness of EDTA as a chelating agent is quantified by its stability constant (Kₑ) for a given metal ion. A higher log(Kₑ) value indicates a more stable complex and more effective sequestration of the metal ion.

| Metal Ion | log(Kₑ) | Implications for Biochemical Assays |

| Fe³⁺ | 25.1 | Very strong chelation. Effective at preventing iron-catalyzed oxidative damage. |

| Hg²⁺ | 21.8 | Strong binding, useful in mitigating mercury inhibition of enzymes. |

| Cu²⁺ | 18.8 | Highly effective at scavenging copper ions, which can inhibit many enzymes. |

| Ni²⁺ | 18.6 | Strong chelation. |

| Pb²⁺ | 18.0 | Effective for lead sequestration. |

| Zn²⁺ | 16.5 | Strong chelation, but care must be taken with zinc-finger proteins or zinc-dependent enzymes. |

| Co²⁺ | 16.3 | Strong chelation. |

| Cd²⁺ | 16.5 | Effective for cadmium sequestration. |

| Fe²⁺ | 14.3 | Moderate chelation. |

| Mn²⁺ | 14.0 | Moderate chelation. Important to consider for Mn²⁺-dependent enzymes like some polymerases. |

| Ca²⁺ | 10.7 | Weaker, but significant chelation. Effective anticoagulant and can inhibit calcium-dependent proteases.[13] |

| Mg²⁺ | 8.7 | Relatively weak chelation, but sufficient to inhibit Mg²⁺-dependent enzymes like polymerases at millimolar concentrations. |

Data sourced from multiple references and compiled for 25°C and an ionic strength of 0.1 M.[14][15][16]

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Loss of desired enzyme activity | The enzyme of interest is a metalloenzyme, and EDTA is chelating its essential metal cofactor. | Omit EDTA from the assay buffer. If a chelator is needed for other reasons, use a concentration of EDTA that is substoichiometric to the essential metal ion, or use a weaker chelating agent. |

| Assay signal is still noisy or inconsistent | The concentration of this compound is insufficient to chelate all contaminating metal ions. | Increase the concentration of this compound in a stepwise manner (e.g., from 0.5 mM to 1 mM, then to 2 mM) and observe the effect on the assay. |

| Precipitate forms in the buffer | The pH of the solution is too low, causing EDTA to precipitate, or the EDTA is complexing with a metal ion at a concentration that exceeds the solubility of the complex. | Ensure the pH of the stock and final solutions is at least 8.0. If a precipitate forms upon addition to a sample, the sample may have a very high concentration of a specific metal ion. |